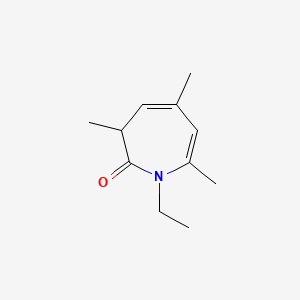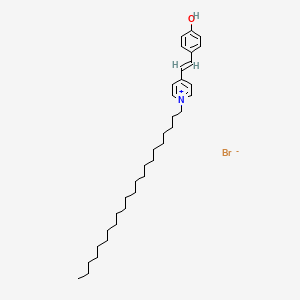![molecular formula C14H20N2O4 B11939286 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)
2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-valyl-L-tyrosine is a dipeptide composed of the amino acids valine and tyrosine. It is a biologically active molecule that plays a significant role in various biochemical processes. The compound has the molecular formula C16H21N3O3 and a molecular weight of 303.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-valyl-L-tyrosine typically involves the formation of a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine. This can be achieved through several methods, including:
Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis (SPPS): This method uses a solid support to anchor the growing peptide chain, allowing for the sequential addition of amino acids.
Industrial Production Methods
Industrial production of L-valyl-L-tyrosine often employs automated peptide synthesizers that utilize SPPS. This method is preferred due to its efficiency and ability to produce high yields of pure peptides .
Chemical Reactions Analysis
Types of Reactions
L-valyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities .
Scientific Research Applications
L-valyl-L-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
L-valyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The compound interacts with ribosomes and transfer RNA (tRNA) to facilitate the incorporation of valine and tyrosine into growing peptide chains. Additionally, it can influence various signaling pathways by acting as a precursor for neurotransmitters and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
L-valyl-L-tryptophan: Another dipeptide with similar structural features but different biological activities.
L-valyl-L-alanine: A dipeptide with valine and alanine, used in similar research applications.
Uniqueness
L-valyl-L-tyrosine is unique due to the presence of the aromatic tyrosine residue, which imparts distinct chemical and biological properties. This makes it particularly valuable in studies related to protein structure and function .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)



